An In-depth Technical Guide to 4-Chlorophenylboronic Acid (CAS 1679-18-1)
An In-depth Technical Guide to 4-Chlorophenylboronic Acid (CAS 1679-18-1)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-Chlorophenylboronic acid (CAS: 1679-18-1), a versatile organoboron compound. It details its chemical and physical properties, spectroscopic data, key applications in organic synthesis, and established experimental protocols. The document emphasizes its critical role as a reactant in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental to the synthesis of complex organic molecules for pharmaceuticals and material science. Safety, handling, and storage information are also provided to ensure proper laboratory practice.
Core Properties and Specifications
4-Chlorophenylboronic acid is a white to off-white crystalline powder at room temperature.[1] It is characterized by a boronic acid functional group attached to a chlorine-substituted phenyl ring.[2] While slightly soluble in water, it dissolves in polar organic solvents like methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][2][3]
Chemical and Physical Data
The fundamental properties of 4-Chlorophenylboronic acid are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1679-18-1 | [4] |
| Molecular Formula | C₆H₆BClO₂ | [4] |
| Molecular Weight | 156.37 g/mol | [4] |
| Appearance | White or off-white to beige crystalline powder | [1][3][5] |
| Melting Point | 284-289 °C (lit.) | [6] |
| Boiling Point | 295.4 °C | [4] |
| Flash Point | 132.4 °C | [4] |
| SMILES | OB(O)c1ccc(Cl)cc1 | |
| InChI Key | CAYQIZIAYYNFCS-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-Chlorophenylboronic acid. Key data from various techniques are available in spectral databases.[7]
| Spectrum Type | Details | Reference(s) |
| ¹H NMR | Spectra are typically recorded in a solvent like DMSO-d₆. A free account on spectral databases may be required to view the full spectrum. | [8] |
| ¹³C NMR | Provides information on the carbon framework of the molecule. | [7] |
| FTIR | Infrared spectroscopy can confirm the presence of functional groups such as O-H (from the boronic acid) and C-Cl bonds. | [7] |
| Raman | Raman spectroscopy offers complementary vibrational information. | [7] |
Key Applications in Research and Development
4-Chlorophenylboronic acid is a pivotal intermediate in organic synthesis and medicinal chemistry.[1][9] Its primary utility lies in the formation of carbon-carbon bonds through transition metal-catalyzed reactions.
-
Suzuki-Miyaura Cross-Coupling: This is the most prominent application, where the compound serves as a coupling partner to introduce a 4-chlorophenyl group into various organic molecules.[2][10] This reaction is essential for synthesizing biaryls, which are common structural motifs in pharmaceuticals and organic electronics.[9]
-
Pharmaceutical Synthesis: It is a key building block for synthesizing biologically active compounds.[9] For instance, it is used in the preparation of Baclofen, a muscle relaxant, and 4-hydroxycoumarin (B602359) derivatives that exhibit antioxidant properties.[1][3] It is also employed in developing anti-cancer agents.[11]
-
Other Catalytic Reactions: Beyond Suzuki coupling, it is used as a reactant in various palladium, ruthenium, and copper-catalyzed reactions, including direct arylations, cyclizations, and fluoroalkylations.[3]
-
Sensor Technology and Material Science: The ability of the boronic acid group to form reversible complexes with diols makes it useful in the development of sensors for biomolecules.[2][11] It is also utilized in producing advanced materials like polymers and nanomaterials.[11]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 4-Chlorophenylboronic acid and its application in a typical Suzuki-Miyaura coupling reaction.
Synthesis of 4-Chlorophenylboronic Acid
A documented two-step synthesis process starts from 4-chloroaniline (B138754).[12]
Step 1: Diazotization of 4-Chloroaniline
-
In a reaction vessel suitable for low-temperature reactions, suspend 4-chloroaniline in a mixture of methanol and water.
-
Add hydrogen chloride (HCl) to form the amine salt.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water to the cooled suspension while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for approximately 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Borylation Reaction
-
To the freshly prepared diazonium salt solution, add a solution of tetrahydroxydiboron (B82485) in methanol.
-
Allow the reaction mixture to warm to 20 °C and stir for 1 hour.[12]
-
Transfer the mixture to a larger flask and slowly adjust the pH to 2-3 by adding 18% dilute HCl, keeping the temperature below 20 °C.
-
Maintain the reaction at 20-30 °C for 3 hours.[12]
-
Cease stirring and allow the layers to separate. Collect the upper organic phase.
-
Extract the lower aqueous phase with toluene.
-
Combine the organic phases and concentrate under reduced pressure at a temperature not exceeding 65 °C.
-
Dry the resulting solid at 65-70 °C to yield 4-Chlorophenylboronic acid as an off-white powder.[12]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical palladium-catalyzed coupling of 4-Chlorophenylboronic acid with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
4-Chlorophenylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.1 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KF) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water
Procedure:
-
To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide, 4-Chlorophenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to create an inert atmosphere.
-
Add the anhydrous solvent (and water, if applicable) via syringe.[13]
-
Sparge the resulting mixture with the inert gas for 10-15 minutes to remove dissolved oxygen.
-
Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Safety and Handling
Proper handling of 4-Chlorophenylboronic acid is essential for laboratory safety. It is classified as harmful if swallowed and causes skin and serious eye irritation.[14] It may also cause respiratory irritation.[14][15]
| Hazard Type | GHS Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][16] |
Handling and Storage:
-
Handling: Use with adequate ventilation and minimize dust generation.[17] Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[15][17]
Visualized Workflows and Relationships
To better illustrate the core concepts discussed, the following diagrams have been generated.
References
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